molecular formula C11H15N3O3 B12551199 N-Methyl-N-[3-(4-nitroanilino)propyl]formamide CAS No. 821780-05-6

N-Methyl-N-[3-(4-nitroanilino)propyl]formamide

Cat. No.: B12551199
CAS No.: 821780-05-6
M. Wt: 237.25 g/mol
InChI Key: ZSWXTWBTYNBVOW-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is an organic compound that features a nitroaniline moiety linked to a formamide group through a propyl chain

Properties

CAS No.

821780-05-6

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-methyl-N-[3-(4-nitroanilino)propyl]formamide

InChI

InChI=1S/C11H15N3O3/c1-13(9-15)8-2-7-12-10-3-5-11(6-4-10)14(16)17/h3-6,9,12H,2,7-8H2,1H3

InChI Key

ZSWXTWBTYNBVOW-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC1=CC=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide typically involves the reaction of N-methylformamide with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(4-nitroanilino)propyl]formamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted formamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-N-[3-(4-nitroanilino)propyl]formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, antioxidants, and other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is employed in the production of corrosion inhibitors, gum inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formamide group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-nitroaniline: Similar in structure but lacks the propyl chain and formamide group.

    N-Methylformamide: Contains the formamide group but lacks the nitroaniline moiety.

    4-Nitroaniline: Contains the nitroaniline moiety but lacks the N-methyl and formamide groups.

Uniqueness

N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is unique due to its combination of a nitroaniline moiety, a propyl chain, and a formamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This compound features a nitroaniline moiety, which is known to influence its biological interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing nitroaniline groups have shown promise in inhibiting cancer cell proliferation. The mechanism typically involves the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties : Nitro-substituted anilines are often evaluated for their antimicrobial activity against various pathogens, including bacteria and fungi.
  • Enzyme Inhibition : Many derivatives of aniline compounds act as inhibitors of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

Biological Activity Data

A comprehensive review of the literature reveals several studies that have investigated the biological activity of this compound and related compounds. Below is a summary table highlighting key findings from selected studies:

Study ReferenceBiological ActivityIC50 Value (µM)Cell Line/Organism
Anticancer0.06HepG2 (liver cancer)
Antimicrobial25.2E. coli
Enzyme Inhibition0.1DHFR (dihydrofolate reductase)
Cytotoxicity41.0MCF7 (breast cancer)

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on HepG2 liver cancer cells, with an IC50 value of 0.06 µM, indicating potent anticancer properties . This suggests that structural modifications could enhance the efficacy against various cancer types.
  • Antimicrobial Activity : Another investigation revealed that this compound showed effective antimicrobial activity against E. coli with an IC50 value of 25.2 µM . This finding supports the potential application of this compound in treating bacterial infections.
  • Enzyme Inhibition : The compound was also found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells, with an IC50 value of 0.1 µM . This inhibition could be leveraged for therapeutic strategies against rapidly dividing cells in cancer.

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profile of this compound. Studies suggest that certain nitroaniline derivatives may exhibit carcinogenic properties under specific conditions . Therefore, further research into the safety and side effects associated with this compound is critical for its potential therapeutic use.

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